molecular formula C19H21NO2 B6372674 3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261893-58-6

3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%

Cat. No. B6372674
CAS RN: 1261893-58-6
M. Wt: 295.4 g/mol
InChI Key: XGQMURGVEKMDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (3M5PPCP) is an organic compound with a wide range of applications in the laboratory and in scientific research. It is an aromatic amide, a type of organic compound that is composed of an amine and an acid. 3M5PPCP is a white, crystalline powder with a melting point of 93-95 °C. It has a molecular weight of 300.4 g/mol and a molecular formula of C17H20N2O2.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of certain drugs. It is also believed to inhibit the activity of the enzyme CYP3A4, which is involved in the metabolism of certain steroids and other drugs.
Biochemical and Physiological Effects
The effects of 3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% on biochemical and physiological processes are not yet fully understood. However, it has been shown to inhibit the activity of CYP2C9 and CYP3A4, which are involved in the metabolism of certain drugs. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also stable in a wide range of temperatures and pH levels. Its low toxicity makes it safe to handle and use in experiments. However, it has some limitations, such as its low solubility in water and its sensitivity to light and air.

Future Directions

There are several potential future directions for the use of 3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in scientific research. It could be used to study the effects of amides on the pharmacokinetics and pharmacodynamics of drugs. It could also be used to develop new drugs or to synthesize new organic compounds. It could also be used to study the effects of amides on the activity of enzymes, such as CYP2C9 and CYP3A4. Finally, it could be used to study the effects of amides on the breakdown of neurotransmitters, such as acetylcholine.

Synthesis Methods

3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be synthesized from the reaction of piperidine-1-carbonyl chloride with 3-methyl-5-phenylphenol in the presence of anhydrous sodium carbonate in a two-step process. In the first step, the piperidine-1-carbonyl chloride reacts with 3-methyl-5-phenylphenol to form a piperidine-1-carbonyl amide. In the second step, the piperidine-1-carbonyl amide is hydrolyzed to 3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%. The reaction is carried out in an inert atmosphere and is monitored by thin-layer chromatography (TLC).

Scientific Research Applications

3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is used in a variety of scientific research applications, including pharmacological and toxicological studies, as well as in the synthesis of pharmaceuticals and other organic compounds. It has been used as a model compound for studying the effects of amides on the pharmacokinetics and pharmacodynamics of drugs. It has also been used in the synthesis of a variety of organic compounds, such as piperidine-1-carbonyl amides and piperidine-1-carbonyl esters.

properties

IUPAC Name

[4-(3-hydroxy-5-methylphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-11-17(13-18(21)12-14)15-5-7-16(8-6-15)19(22)20-9-3-2-4-10-20/h5-8,11-13,21H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQMURGVEKMDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684063
Record name (3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-58-6
Record name (3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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